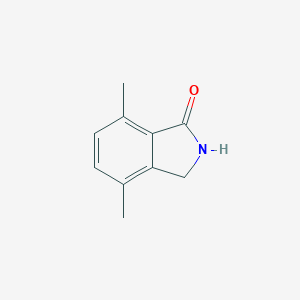

4,7-Dimethylisoindolin-1-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, which includes 4,7-Dimethylisoindolin-1-one, has been achieved through ultrasonic-assisted-synthesis . This practical synthesis is featured by group tolerance, high efficiency, and yields . Another study outlines the synthesis of multigram quantities of psilocybin, identification of critical in-process parameters, and isolation of psilocybin without the use of chromatography, TLC, or aqueous workup .Chemical Reactions Analysis

The study of how chemical reactions work is key to the design of new reactions . A method still used today is to evaluate the initial rate of a reaction , focusing on the consumption of the first few per cent of starting material .Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Field

Application Summary

Indole derivatives have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Methods of Application

These compounds were tested against influenza A and CoxB3 virus. The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Results

The results showed that these indole derivatives have potential as antiviral agents, with some compounds showing significant inhibitory activity against specific viruses .

Anti-HIV Activity

Application Summary

Certain indole derivatives, such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Methods of Application

The compounds were tested in vitro for their ability to inhibit HIV replication in acutely infected cells .

Results

The results of these studies have shown that certain indole derivatives have potential as anti-HIV agents .

Synthesis of Isoindolin-1-one/3,4-dihydroisoquinolin-1 (2H)-one Fused Oxazinane

Field

Application Summary

A novel and practical protocol for one-pot construction of structurally new isoindolin-1-one/3,4-dihydroisoquinolin-1 (2H)-one fused oxazinane has been developed through intramolecular cascade cyclization via photogenerated N-amidyl radicals .

Methods of Application

This transformation proceeded smoothly under mild conditions with low catalyst loading and good functional group tolerance .

Results

This method provides an efficient and concise method for synthesizing structurally valuable drug-like nitrogen-containing polyheterocycles .

Anti-Inflammatory Activity

Application Summary

Indole derivatives have been found to possess anti-inflammatory properties. Various bioactive aromatic compounds containing the indole nucleus have shown clinical and biological applications .

Methods of Application

These compounds are typically tested in vitro or in animal models for their ability to reduce inflammation .

Results

The results of these studies have shown that certain indole derivatives have potential as anti-inflammatory agents .

Antimicrobial Activity

Field

Application Summary

Indole derivatives have been found to possess antimicrobial properties. They have been tested against a variety of bacteria and fungi .

Methods of Application

These compounds are typically tested in vitro for their ability to inhibit the growth of microorganisms .

Results

The results of these studies have shown that certain indole derivatives have potential as antimicrobial agents .

Antiviral Activities Against Tobacco Mosaic Virus (TMV)

Field

Application Summary

Isoindolin-1-ones from the stems of Nicotiana tabacum have shown significant anti-tobacco mosaic virus (anti-TMV) activities .

Methods of Application

Compounds were tested for their anti-TMV activities. The mechanistic study of compound 4, which had the highest anti-TMV activity revealed that increased potentiation of defense-related enzyme activities and downregulation of expression of the NtHsp70 protein may induce resistance in tobacco against the viral pathogen TMV .

Results

Compounds 1, 3, and 4 exhibited high anti-TMV activities at concentrations of 20 μM with inhibition rates of 48.6, 42.8, and 71.5%, respectively. These rates are higher than the inhibition rate of the positive control (33.2%) .

Anti-Rotavirus Activities

Application Summary

Isoindolin-1-ones have been tested for their anti-rotavirus activities .

Methods of Application

Compounds were tested for their anti-rotavirus activities .

Results

Compound 4 exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7. This TI value is close to that of the positive control (20.2) .

Antitubercular Activities

Application Summary

Indole derivatives possess various biological activities, including antitubercular activities .

Methods of Application

These compounds are typically tested in vitro for their ability to inhibit the growth of Mycobacterium tuberculosis .

Results

The results of these studies have shown that certain indole derivatives have potential as antitubercular agents .

Safety And Hazards

Zukünftige Richtungen

Directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications . In the context of cancer immunotherapy, fully understanding how anti-CTLA4 and anti–PD-1 checkpoint blockade therapies work will be critical for effectively combining them with other immunotherapeutic, chemotherapeutic, and targeted approaches .

Eigenschaften

IUPAC Name |

4,7-dimethyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-3-4-7(2)9-8(6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOZTHQBMVYIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNC(=O)C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554128 | |

| Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dimethylisoindolin-1-one | |

CAS RN |

110568-66-6 | |

| Record name | 2,3-Dihydro-4,7-dimethyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110568-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

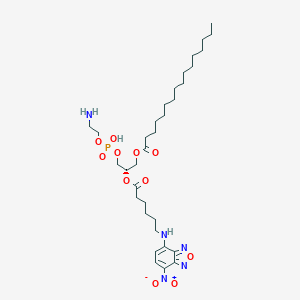

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)

![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)